molecular formula C30H34N2O10 B13402290 Carvedilol beta-D-Glucuronide (mixture of diasteromers)

Carvedilol beta-D-Glucuronide (mixture of diasteromers)

Cat. No.: B13402290
M. Wt: 582.6 g/mol
InChI Key: PUVQFGCELBOSRN-HEJFJQCXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carvedilol beta-D-Glucuronide involves the enzymatic or chemical conjugation of Carvedilol with glucuronic acid. The reaction typically occurs in the presence of uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes . The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to facilitate the enzymatic activity.

Industrial Production Methods: Industrial production of Carvedilol beta-D-Glucuronide may involve biotransformation processes using microbial or mammalian cell cultures expressing UGT enzymes. This method ensures high yield and purity of the glucuronide conjugate .

Chemical Reactions Analysis

Types of Reactions: Carvedilol beta-D-Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can hydrolyze the glucuronide bond, reverting it to Carvedilol and glucuronic acid.

    Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the compound, potentially altering its pharmacological properties.

    Reduction: Reducing agents such as sodium borohydride can reduce the compound, affecting its stability and activity.

Major Products Formed: The primary products of these reactions include Carvedilol, glucuronic acid, and various oxidized or reduced derivatives of Carvedilol .

Comparison with Similar Compounds

    Propranolol Glucuronide: Another beta-blocker glucuronide with similar pharmacokinetic properties.

    Metoprolol Glucuronide: A beta-1 selective blocker glucuronide used in hypertension treatment.

    Atenolol Glucuronide: A beta-1 selective blocker glucuronide with a different metabolic profile.

Uniqueness: Carvedilol beta-D-Glucuronide is unique due to its non-selective beta-blocking activity combined with alpha-1 blocking properties, which is not commonly seen in other beta-blocker glucuronides .

Biological Activity

Carvedilol beta-D-glucuronide is a significant metabolite of carvedilol, a third-generation non-selective beta-adrenergic antagonist and alpha-1 blocker. This article explores the biological activity of carvedilol beta-D-glucuronide, emphasizing its pharmacodynamics, pharmacokinetics, and implications in therapeutic contexts.

Overview of Carvedilol

Carvedilol is primarily used for treating chronic heart failure, hypertension, and left ventricular dysfunction. Its mechanism involves blocking beta-adrenergic receptors (β1 and β2) and alpha-1 adrenergic receptors, leading to decreased heart rate and vasodilation. The compound is known for its antioxidant properties and favorable metabolic profile compared to other beta-blockers, as it does not induce insulin resistance or negatively affect glucose metabolism .

Metabolism of Carvedilol

Carvedilol undergoes extensive first-pass metabolism, with approximately 25% to 35% bioavailability. It is primarily metabolized by liver enzymes (CYP2D6 and CYP2C9) through oxidation and glucuronidation, resulting in several active metabolites, including carvedilol beta-D-glucuronide. This metabolite retains some biological activity but exhibits a reduced potency compared to the parent compound .

Pharmacodynamics

The pharmacodynamic profile of carvedilol beta-D-glucuronide includes:

  • Beta-Adrenergic Receptor Interaction : While carvedilol itself shows high affinity for β1 and β2 receptors (K_i values of 0.24–0.43 nM and 0.19–0.25 nM respectively), the glucuronide form exhibits diminished receptor activity. However, it may still contribute to the overall therapeutic effects of carvedilol through its influence on receptor signaling pathways .
  • Biased Agonism : Research indicates that carvedilol acts as a biased agonist at β-adrenoceptors, engaging β-arrestin pathways that lead to beneficial metabolic effects without the adverse effects typically associated with other β-blockers. This mechanism may be partially retained in its glucuronide form .

Pharmacokinetics

The pharmacokinetic characteristics of carvedilol beta-D-glucuronide include:

  • Absorption and Distribution : The glucuronide metabolite is likely to have altered absorption characteristics due to its polar nature compared to the lipophilic parent compound. It is expected to have a different volume of distribution and protein binding profile .
  • Elimination : Carvedilol beta-D-glucuronide is primarily excreted via urine and bile, with limited excretion as unchanged drug. Its half-life is expected to be similar to that of carvedilol, ranging from 7 to 10 hours .

Case Studies and Research Findings

Several studies have investigated the effects of carvedilol and its metabolites:

  • Diabetes-Induced Cardiac Dysfunction : In a study involving streptozotocin-induced diabetic rats, carvedilol treatment improved cardiac function by enhancing β-arrestin signaling pathways. Although specific data on the glucuronide metabolite were not detailed, the findings suggest that metabolites like carvedilol beta-D-glucuronide may play a role in these mechanisms .
  • Bile Acid Homeostasis : Research indicates that carvedilol affects bile acid metabolism by downregulating transporters involved in bile acid uptake in hepatocytes. While this study focused on the parent compound, similar effects could be hypothesized for its glucuronide form due to shared metabolic pathways .
  • Stereoselective Glucuronidation : A study highlighted the stereoselective nature of glucuronidation processes in human liver microsomes, indicating that different enantiomers of carvedilol may produce varying levels of glucuronidation products, potentially influencing their biological activities .

Properties

Molecular Formula

C30H34N2O10

Molecular Weight

582.6 g/mol

IUPAC Name

(3S,4S,5S,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27-,28?,30+/m0/s1

InChI Key

PUVQFGCELBOSRN-HEJFJQCXSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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